1H-Pyrrole-2-carboxylic acid, 1-((2-amino-5-chlorophenyl)sulfonyl)-, phenylmethyl ester
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Overview
Description
1H-Pyrrole-2-carboxylic acid, 1-((2-amino-5-chlorophenyl)sulfonyl)-, phenylmethyl ester is a complex organic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This particular compound is characterized by the presence of a sulfonamide group attached to the pyrrole ring, making it a significant molecule in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-2-carboxylic acid, 1-((2-amino-5-chlorophenyl)sulfonyl)-, phenylmethyl ester typically involves multi-step organic reactions. One common method includes the reaction of 1H-pyrrole-2-carboxylic acid with 2-amino-5-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms the sulfonamide intermediate, which is then esterified with benzyl alcohol under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrole-2-carboxylic acid, 1-((2-amino-5-chlorophenyl)sulfonyl)-, phenylmethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrole ring.
Reduction: Reduced forms of the sulfonamide group.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
1H-Pyrrole-2-carboxylic acid, 1-((2-amino-5-chlorophenyl)sulfonyl)-, phenylmethyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-2-carboxylic acid, 1-((2-amino-5-chlorophenyl)sulfonyl)-, phenylmethyl ester involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, resulting in the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1H-Pyrrole-2-carboxylic acid, 1-((2-amino-4-chlorophenyl)sulfonyl)-, phenylmethyl ester
- 1H-Pyrrole-2-carboxylic acid, 1-((2-amino-5-bromophenyl)sulfonyl)-, phenylmethyl ester
Uniqueness
1H-Pyrrole-2-carboxylic acid, 1-((2-amino-5-chlorophenyl)sulfonyl)-, phenylmethyl ester is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and biological activity.
Properties
CAS No. |
173908-39-9 |
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Molecular Formula |
C18H15ClN2O4S |
Molecular Weight |
390.8 g/mol |
IUPAC Name |
benzyl 1-(2-amino-5-chlorophenyl)sulfonylpyrrole-2-carboxylate |
InChI |
InChI=1S/C18H15ClN2O4S/c19-14-8-9-15(20)17(11-14)26(23,24)21-10-4-7-16(21)18(22)25-12-13-5-2-1-3-6-13/h1-11H,12,20H2 |
InChI Key |
UHFYWBAOQUDLCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=CN2S(=O)(=O)C3=C(C=CC(=C3)Cl)N |
Origin of Product |
United States |
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